molecular formula C5H6BrNO B6278425 4-(bromomethyl)-3-methyl-1,2-oxazole CAS No. 2026254-51-1

4-(bromomethyl)-3-methyl-1,2-oxazole

Cat. No. B6278425
CAS RN: 2026254-51-1
M. Wt: 176
InChI Key:
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Description

Compounds like “4-(bromomethyl)-3-methyl-1,2-oxazole” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .


Molecular Structure Analysis

Oxazoles have a five-membered ring with two non-adjacent heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The specific structure of “4-(bromomethyl)-3-methyl-1,2-oxazole” would include additional methyl and bromomethyl substituents at the 3rd and 4th positions of the oxazole ring, respectively.


Chemical Reactions Analysis

Oxazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo ring-opening reactions, or participate in various substitution reactions . The specific reactivity of “4-(bromomethyl)-3-methyl-1,2-oxazole” would depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

Intermediate for Pharmaceuticals

Similar bromomethyl compounds serve as intermediates in the synthesis of pharmaceutical agents, such as antihypertensive drugs .

Fluorescent Labeling Reagents

Bromomethyl derivatives are used as fluorescent labeling reagents for various analytical purposes, including the HPLC separation and detection of carboxylic acids .

Future Directions

The study of oxazoles and related compounds is a vibrant field in organic chemistry, with potential applications in drug discovery, materials science, and other areas . Future research on “4-(bromomethyl)-3-methyl-1,2-oxazole” and similar compounds could reveal new synthetic methods, novel reactions, or potential applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-3-methyl-1,2-oxazole involves the bromination of 3-methyl-1,2-oxazole followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "3-methyl-1,2-oxazole", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-methyl-1,2-oxazole in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide to the solution to neutralize the excess bromine and form the intermediate 4-bromo-3-methyl-1,2-oxazole.", "Step 3: Isolate the intermediate by filtration and wash with water.", "Step 4: Dissolve the intermediate in acetic acid and add formaldehyde with stirring.", "Step 5: Add sodium acetate to the solution and heat under reflux for several hours.", "Step 6: Cool the solution and isolate the product by filtration.", "Step 7: Wash the product with water and dry in a desiccator." ] }

CAS RN

2026254-51-1

Product Name

4-(bromomethyl)-3-methyl-1,2-oxazole

Molecular Formula

C5H6BrNO

Molecular Weight

176

Purity

95

Origin of Product

United States

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